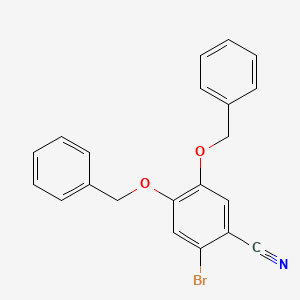

4,5-Bis(benzyloxy)-2-bromobenzonitrile

Descripción

4,5-Bis(benzyloxy)-2-bromobenzonitrile (CAS 1187172-71-9) is a brominated aromatic compound featuring two benzyloxy substituents at the 4- and 5-positions and a nitrile group at the 1-position of the benzene ring. Personal protective equipment (PPE) such as flame-resistant clothing, gloves, and respiratory protection is recommended during use .

Propiedades

IUPAC Name |

2-bromo-4,5-bis(phenylmethoxy)benzonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H16BrNO2/c22-19-12-21(25-15-17-9-5-2-6-10-17)20(11-18(19)13-23)24-14-16-7-3-1-4-8-16/h1-12H,14-15H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAFOJCKLZIUULB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=C(C=C(C(=C2)C#N)Br)OCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H16BrNO2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60677575 | |

| Record name | 4,5-Bis(benzyloxy)-2-bromobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60677575 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

394.3 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1187172-71-9 | |

| Record name | 4,5-Bis(benzyloxy)-2-bromobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60677575 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 4,5-Bis(benzyloxy)-2-bromobenzonitrile typically involves multiple steps, starting from simpler aromatic compoundsThe reaction conditions often require the use of strong bases and solvents like dimethylformamide (DMF) to facilitate the substitution reactions .

Industrial Production Methods: While specific industrial production methods for 4,5-Bis(benzyloxy)-2-bromobenzonitrile are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency and safety.

Análisis De Reacciones Químicas

Types of Reactions: 4,5-Bis(benzyloxy)-2-bromobenzonitrile can undergo various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The benzyloxy groups can be oxidized to form corresponding aldehydes or carboxylic acids, while reduction can lead to the formation of alcohols.

Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex aromatic systems.

Common Reagents and Conditions:

Substitution Reactions: Strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in solvents like DMF or tetrahydrofuran (THF).

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzonitriles, while oxidation and reduction can produce corresponding aldehydes, carboxylic acids, or alcohols.

Aplicaciones Científicas De Investigación

Chemistry: 4,5-Bis(benzyloxy)-2-bromobenzonitrile is used as an intermediate in the synthesis of more complex organic molecules

Biology and Medicine: In biological research, this compound can be used to study the effects of benzyloxy and bromobenzonitrile groups on biological systems. It may also serve as a precursor for the synthesis of bioactive molecules with potential therapeutic applications.

Industry: In the industrial sector, 4,5-Bis(benzyloxy)-2-bromobenzonitrile can be used in the production of specialty chemicals and advanced materials. Its ability to undergo various chemical reactions makes it a versatile building block for the synthesis of complex compounds.

Mecanismo De Acción

The mechanism of action of 4,5-Bis(benzyloxy)-2-bromobenzonitrile involves its interaction with specific molecular targets and pathways. The benzyloxy groups can participate in hydrogen bonding and hydrophobic interactions, while the bromobenzonitrile core can engage in π-π stacking and other non-covalent interactions. These interactions can influence the compound’s binding affinity and specificity towards its molecular targets .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Structural and Molecular Comparisons

The compound belongs to a broader class of brominated benzonitriles, which differ in substituent type, position, and molecular complexity. Key structural analogs include:

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Substituents |

|---|---|---|---|---|

| 4,5-Bis(benzyloxy)-2-bromobenzonitrile | 1187172-71-9 | C₂₁H₁₆BrNO₂ | 394.27 | 2-Br, 4-OBz, 5-OBz, 1-CN |

| 4-Bromobenzonitrile | 623-00-7 | C₇H₄BrN | 182.02 | 4-Br, 1-CN |

| 2-Bromobenzonitrile | 22115-41-9 | C₇H₄BrN | 182.02 | 2-Br, 1-CN |

| 3-Bromobenzonitrile | 6942-47-2 | C₇H₄BrN | 182.02 | 3-Br, 1-CN |

| 5-Bromo-2-octyloxybenzonitrile | 121554-16-3 | C₁₅H₂₀BrNO | 310.23 | 2-O(C₈H₁₇), 5-Br, 1-CN |

Key Observations :

- Substituent Effects : The benzyloxy (OBz) groups in the target compound significantly increase its molecular weight (394.27 vs. 182.02 for simpler bromobenzonitriles) and steric bulk, which may influence reactivity in substitution or coupling reactions .

- Electronic Effects: Bromine acts as a weak electron-withdrawing group, while benzyloxy substituents are electron-donating.

- Lipophilicity : The benzyloxy groups enhance lipophilicity compared to smaller alkoxy substituents (e.g., octyloxy in 5-bromo-2-octyloxybenzonitrile), which could improve solubility in organic solvents but reduce aqueous compatibility .

Reactivity :

- Electrophilic Substitution : The electron-donating benzyloxy groups in the target compound may activate the ring toward electrophilic substitution at the ortho/para positions relative to the substituents, contrasting with bromobenzonitriles lacking such groups .

- Nucleophilic Displacement : The bromine atom in 4,5-bis(benzyloxy)-2-bromobenzonitrile could undergo nucleophilic aromatic substitution (NAS) under harsh conditions, whereas bromine in simpler analogs (e.g., 2-bromobenzonitrile) may react more readily due to reduced steric hindrance .

Stability and Handling Considerations

- Thermal Stability : Benzyloxy groups are more resistant to hydrolysis than smaller alkoxy groups (e.g., methoxy), enhancing stability in acidic/basic conditions compared to compounds like 5-bromo-2-octyloxybenzonitrile .

- Safety Profile: The compound’s safety data sheet emphasizes flammability risks and dust formation, which are less pronounced in low-molecular-weight bromobenzonitriles (e.g., 4-bromobenzonitrile) .

Actividad Biológica

4,5-Bis(benzyloxy)-2-bromobenzonitrile is a synthetic organic compound that has garnered attention for its potential biological activities. Its unique structure, characterized by the presence of benzyloxy groups and a bromine atom, suggests possible interactions with various biological targets. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Biological Activity Overview

The biological activity of 4,5-Bis(benzyloxy)-2-bromobenzonitrile has been investigated in various studies, indicating potential applications in medicinal chemistry. Key areas of interest include:

- Anticancer Activity : Preliminary studies suggest that this compound may exhibit cytotoxic effects against certain cancer cell lines. The mechanism appears to involve the induction of apoptosis in malignant cells.

- Antimicrobial Properties : The compound has shown promising results in inhibiting the growth of various bacterial strains, suggesting potential as an antimicrobial agent.

- Enzyme Inhibition : Research indicates that 4,5-Bis(benzyloxy)-2-bromobenzonitrile can inhibit specific enzymes involved in metabolic pathways, which may be relevant for drug development targeting metabolic disorders.

The proposed mechanisms by which 4,5-Bis(benzyloxy)-2-bromobenzonitrile exerts its biological effects include:

- Interaction with Cellular Targets : The benzyloxy groups may facilitate the compound's interaction with lipid membranes or specific receptors, enhancing its bioavailability and efficacy.

- Induction of Oxidative Stress : The bromine atom may contribute to the generation of reactive oxygen species (ROS), leading to oxidative stress in target cells.

- Modulation of Signaling Pathways : Evidence suggests that this compound may influence signaling pathways associated with cell survival and proliferation.

Table 1: Summary of Biological Activities

| Activity Type | Observations | References |

|---|---|---|

| Anticancer | Induces apoptosis in cancer cell lines | |

| Antimicrobial | Inhibits growth of Gram-positive bacteria | |

| Enzyme Inhibition | Inhibits specific metabolic enzymes |

Case Study 1: Anticancer Effects

A study conducted by Zhang et al. (2023) evaluated the cytotoxic effects of 4,5-Bis(benzyloxy)-2-bromobenzonitrile on human breast cancer cells. The results indicated a significant reduction in cell viability at concentrations above 10 µM, accompanied by increased markers of apoptosis such as caspase activation and PARP cleavage. This suggests that the compound could serve as a lead for developing new anticancer therapies.

Case Study 2: Antimicrobial Activity

In research published by Lee et al. (2024), the antimicrobial efficacy of 4,5-Bis(benzyloxy)-2-bromobenzonitrile was tested against Staphylococcus aureus and Escherichia coli. The compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus, indicating its potential as an antimicrobial agent suitable for further development.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.